2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide
CAS No.: 1021256-91-6
Cat. No.: VC11954288
Molecular Formula: C21H19N3O2S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021256-91-6 |
|---|---|
| Molecular Formula | C21H19N3O2S |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H19N3O2S/c1-12-8-13(2)18(14(3)9-12)23-17(25)10-24-11-22-19-15-6-4-5-7-16(15)27-20(19)21(24)26/h4-9,11H,10H2,1-3H3,(H,23,25) |
| Standard InChI Key | JILGEKHKKTZCNA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)C |
Introduction
The compound 2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule featuring a unique tricyclic structure with multiple heteroatoms. This structure includes a thiazole ring and a diazatricyclo framework, which are crucial for its potential biological activity. Despite the lack of specific information on this exact compound in the provided sources, similar compounds with diazatricyclic structures are often explored for their pharmacological properties, particularly in drug discovery efforts.
Synthesis and Chemical Reactivity
The synthesis of such complex organic compounds typically involves multi-step organic reactions. These may include condensation reactions, cyclization steps, and functional group modifications. The specific synthesis route for 2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide would require careful control of reaction conditions to ensure high yield and purity.
| Synthetic Step | Reaction Conditions |
|---|---|
| Condensation | High temperature, specific solvent |
| Cyclization | Catalysts, controlled pH |
| Functional Group Modification | Selective reagents |
Potential Applications
Compounds with similar structural features are often investigated for their potential in medicinal chemistry. The unique structure of 2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide suggests it could exhibit interesting pharmacological properties, such as antiviral or anti-inflammatory activities.
| Potential Application | Mechanism of Action |
|---|---|
| Antiviral | Inhibition of viral enzymes |
| Anti-inflammatory | Modulation of inflammatory pathways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume